N-cyclooctyl-1-phenylmethanesulfonamide
Overview
Description
N-cyclooctyl-1-phenylmethanesulfonamide: is a chemical compound characterized by a phenyl ring attached to a sulfonyl group, which is further linked to a cyclooctyl ring via a nitrogen atom. This compound is notable for its unique structural features, particularly the cyclooctyl ring, which likely adopts a non-planar conformation to minimize steric hindrance.
Preparation Methods
The synthesis of N-cyclooctyl-1-phenylmethanesulfonamide involves several steps. One common method includes the reaction of cyclooctylamine with benzenesulfonyl chloride under basic conditions to form the desired sulfonamide . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the sulfonamide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-cyclooctyl-1-phenylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-cyclooctyl-1-phenylmethanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules due to its unique structural features.
Biology: The compound is explored for its potential biological activity, including its interactions with various biological targets.
Industry: The compound’s structural features make it useful in developing advanced materials with specific properties like flexibility or self-assembly.
Mechanism of Action
The mechanism of action of N-cyclooctyl-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The cyclooctyl ring’s non-planar conformation may also play a role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
N-cyclooctyl-1-phenylmethanesulfonamide can be compared with other sulfonamides, such as:
Benzenesulfonamide: Lacks the cyclooctyl ring, making it less sterically hindered.
N-cyclohexyl-1-phenylmethanesulfonamide: Contains a cyclohexyl ring instead of a cyclooctyl ring, resulting in different conformational properties.
N-cyclooctyl-1-toluenesulfonamide: Similar structure but with a toluene ring instead of a phenyl ring, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of a bulky cyclooctyl ring and a phenylmethanesulfonamide group, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
N-cyclooctyl-1-phenylmethanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2S/c17-19(18,13-14-9-5-4-6-10-14)16-15-11-7-2-1-3-8-12-15/h4-6,9-10,15-16H,1-3,7-8,11-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMLBCPZZOBIKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NS(=O)(=O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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